molecular formula C12H18O2 B12656874 p-(2,2-Dimethoxy-1-methylethyl)toluene CAS No. 84878-56-8

p-(2,2-Dimethoxy-1-methylethyl)toluene

Cat. No.: B12656874
CAS No.: 84878-56-8
M. Wt: 194.27 g/mol
InChI Key: NHCQQYMXSJZMEO-UHFFFAOYSA-N
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Description

p-(2,2-Dimethoxy-1-methylethyl)toluene: is an organic compound with the molecular formula C12H18O2 It is a derivative of toluene, where the methyl group is substituted with a 2,2-dimethoxy-1-methylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of p-(2,2-Dimethoxy-1-methylethyl)toluene typically begins with toluene and 2,2-dimethoxypropane.

    Reaction Conditions: The reaction is usually carried out under acidic conditions to facilitate the electrophilic substitution of the methyl group on toluene with the 2,2-dimethoxy-1-methylethyl group.

    Catalysts: Common catalysts include Lewis acids such as aluminum chloride or sulfuric acid.

Industrial Production Methods

    Scale-Up: Industrial production involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

    Purification: The product is purified using techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

    p-(2,2-Dimethoxy-1-methylethyl)toluene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide ions can be used for nucleophilic substitution.

Major Products

    Oxidation: Formation of p-(2,2-dimethoxy-1-methylethyl)benzaldehyde or p-(2,2-dimethoxy-1-methylethyl)benzoic acid.

    Reduction: Formation of p-(2,2-dimethoxy-1-methylethyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules:

    p-(2,2-Dimethoxy-1-methylethyl)toluene is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology and Medicine

    Pharmaceuticals: The compound is investigated for its potential use in the synthesis of pharmaceutical agents.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.

Industry

    Material Science:

    This compound is used in the production of specialty chemicals and materials with unique properties.

    Agrochemicals: It is explored for its potential use in the synthesis of agrochemical products.

Mechanism of Action

Mechanism

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    p-(2,2-Dimethoxy-1-methylethyl)benzene: Similar structure but lacks the methyl group on the benzene ring.

    p-(2,2-Dimethoxy-1-methylethyl)phenol: Contains a hydroxyl group instead of a methyl group on the benzene ring.

Uniqueness

    Chemical Properties:

    p-(2,2-Dimethoxy-1-methylethyl)toluene has unique chemical properties due to the presence of both the dimethoxy and methyl groups, which influence its reactivity and interactions.

    Applications: Its unique structure makes it suitable for specific applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

84878-56-8

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-(1,1-dimethoxypropan-2-yl)-4-methylbenzene

InChI

InChI=1S/C12H18O2/c1-9-5-7-11(8-6-9)10(2)12(13-3)14-4/h5-8,10,12H,1-4H3

InChI Key

NHCQQYMXSJZMEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(OC)OC

Origin of Product

United States

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